2-Propenoic acid, 3-(3,5-difluorophenyl)-, ethyl ester
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Overview
Description
Ethyl 3-(3,5-difluorophenyl)acrylate is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol . It is a member of the acrylate family, characterized by the presence of an ethyl ester group attached to a 3,5-difluorophenyl ring. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3,5-difluorophenyl)acrylate can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-difluorobenzaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-(3,5-difluorophenyl)acrylate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,5-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-difluorophenyl)acrylic acid.
Reduction: Formation of ethyl 3-(3,5-difluorophenyl)propanoate.
Substitution: Formation of various substituted phenyl acrylates.
Scientific Research Applications
Ethyl 3-(3,5-difluorophenyl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,5-difluorophenyl)acrylate involves its interaction with specific molecular targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include enzyme-mediated reactions and interactions with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluorophenyl)acrylate
- Ethyl 3-(2,4-difluorophenyl)acrylate
- Ethyl 3-(3,4-difluorophenyl)acrylate
Uniqueness
Ethyl 3-(3,5-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This distinct structure may result in different chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 3-(3,5-difluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSRIRQMDGZPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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